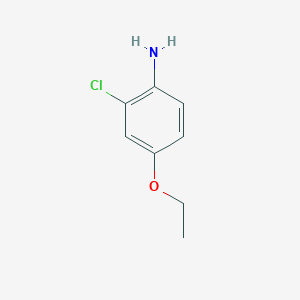

Benzenamine, 2-chloro-4-ethoxy-

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a class of aromatic compounds that serve as fundamental building blocks in organic synthesis. The nature and position of the substituents on the aniline ring profoundly influence the compound's reactivity and physical properties. In the case of Benzenamine, 2-chloro-4-ethoxy-, the presence of an electron-donating ethoxy group at the para-position and an electron-withdrawing chlorine atom at the ortho-position creates a unique electronic environment. This electronic push-pull effect can direct the regioselectivity of further chemical transformations.

The study of substituted anilines is crucial for understanding structure-activity relationships, particularly in the development of new pharmaceuticals and materials. solubilityofthings.com The specific substitution pattern of Benzenamine, 2-chloro-4-ethoxy- makes it a valuable model for investigating the influence of multiple substituents on the reactivity of the aromatic ring and the amino group.

Academic Significance in Synthetic Methodologies

The academic significance of Benzenamine, 2-chloro-4-ethoxy- lies in its utility as a versatile starting material for the synthesis of more complex molecules. It is particularly important as an intermediate in the creation of active pharmaceutical ingredients (APIs) and other intricate chemical structures. nordmann.global

One notable synthetic application involves its use in the preparation of other aniline derivatives through reactions that target either the aromatic ring or the amino group. For instance, research has demonstrated the chemoselective and regioselective chlorination of N-(4-substituted-aryl) nitrones, which can yield 2-chloro-4-ethoxyaniline as one of the products. gavinpublishers.com This highlights the compound's role in methodologies aimed at creating specific isomers of substituted anilines, which can be challenging to synthesize through other routes. gavinpublishers.com

Furthermore, computational studies on intramolecular radical additions to substituted anilines have provided insights into the reactivity of such compounds. beilstein-journals.orgd-nb.info These theoretical investigations help in predicting the outcomes of radical-based transformations and are essential for designing novel catalytic reactions. beilstein-journals.org The electronic properties of Benzenamine, 2-chloro-4-ethoxy- make it an interesting substrate for such studies, contributing to a deeper understanding of radical chemistry.

Overview of Research Trajectories

Current research involving Benzenamine, 2-chloro-4-ethoxy- and related substituted anilines is multifaceted. A significant area of focus is the development of efficient and selective synthetic methods for their preparation and subsequent transformation. This includes the exploration of novel catalytic systems and reaction conditions to achieve desired chemical modifications with high yields and selectivity.

The compound and its derivatives are also being investigated for their potential applications in various fields. For example, substituted anilines are precursors to a wide range of biologically active compounds, including those with potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The structural motifs present in Benzenamine, 2-chloro-4-ethoxy- could be incorporated into new drug candidates.

Another research direction is the use of substituted anilines in materials science. lookchem.com The electronic and optical properties of these compounds can be tuned by modifying the substituents, making them attractive for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTNAUAXJUJNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440661 | |

| Record name | Benzenamine, 2-chloro-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178452-11-4 | |

| Record name | Benzenamine, 2-chloro-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Benzenamine, 2 Chloro 4 Ethoxy

Established Synthetic Pathways and Precursor Chemistry

The construction of the Benzenamine, 2-chloro-4-ethoxy- molecule can be approached through two primary retrosynthetic disconnections, dictating the selection of starting materials and the sequence of chemical transformations. The first strategy involves the initial presence of the ethoxy and amino functionalities, followed by a regioselective chlorination. The second strategy commences with a chloro-substituted aromatic ring, which is subsequently ethoxylated.

A plausible and commonly employed synthetic route starts with 4-ethoxyaniline. This precursor undergoes electrophilic aromatic substitution to introduce a chlorine atom at the ortho position relative to the activating amino group. An alternative pathway could begin with 2-chloro-4-aminophenol, where the hydroxyl group is converted to an ethoxy group via etherification.

Regioselective Chlorination Strategies

The introduction of a chlorine atom at a specific position on an activated aromatic ring, such as in 4-ethoxyaniline, is a critical step that demands high regioselectivity to avoid the formation of undesired isomers. The amino and ethoxy groups are both ortho-, para-directing; therefore, direct chlorination must be carefully controlled to favor substitution at the 2-position.

Several reagents and methodologies have been developed for the regioselective chlorination of aromatic compounds. byjus.commasterorganicchemistry.com Traditional methods often employ molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst. However, these methods can sometimes lead to a mixture of products and generate significant waste.

More contemporary and selective methods have been explored. One such approach involves the use of copper(II) chloride (CuCl₂) as both a chlorine source and a catalyst. Research has shown that the chlorination of unprotected anilines can be achieved with high regioselectivity, predominantly at the para-position. isca.me However, when the para-position is blocked, as in 4-ethoxyaniline, chlorination is directed to the ortho-position. The use of ionic liquids as solvents in conjunction with copper halides has been demonstrated to facilitate high yields under mild conditions, circumventing the need for hazardous reagents like gaseous HCl or supplementary oxygen. isca.me

Another effective chlorinating agent is N-chlorosuccinimide (NCS), often used in aqueous media, which aligns with green chemistry principles by reducing the reliance on volatile organic solvents. isca.me The reaction conditions, including the choice of solvent and acid catalyst, can be fine-tuned to optimize the regioselectivity of the chlorination.

Table 1: Comparison of Regioselective Chlorination Reagents for Aromatic Amines

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Molecular Chlorine (Cl₂) | Lewis Acid Catalyst | Readily available, low cost | Can lead to over-chlorination and isomer mixtures |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent | Good reactivity | Can be difficult to control, corrosive |

| Copper(II) Chloride (CuCl₂) | Ionic Liquid, 40°C | High regioselectivity, mild conditions | Requires catalyst, ionic liquid can be costly |

| N-Chlorosuccinimide (NCS) | Aqueous media, acid catalyst | Safer to handle, environmentally benign solvent | Can be less reactive than other agents |

Ethoxylation Techniques for Aromatic Systems

In a synthetic strategy commencing with a chloro-substituted phenol (B47542), such as 2-chloro-4-aminophenol, the introduction of the ethoxy group is typically achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This long-standing and versatile method involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, commonly ethyl halide (e.g., ethyl bromide or ethyl iodide). masterorganicchemistry.com

The choice of base for the deprotonation step is crucial to the success of the reaction. Strong bases such as sodium hydride (NaH) are effective, but for aryl ethers, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often sufficient and more practical for industrial applications. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the SN2 mechanism. masterorganicchemistry.com

While the Williamson ether synthesis is robust, alternative and potentially greener methods for the formation of aryl ethers are being investigated. These include catalytic methods that utilize weaker alkylating agents and aim to reduce salt byproducts. masterorganicchemistry.com For instance, catalytic ethoxylation can be performed at elevated temperatures using catalysts like barium oxide promoted by phenols. google.com

Multi-Step Synthesis Optimization and Yield Enhancement

For the synthesis of Benzenamine, 2-chloro-4-ethoxy-, a DoE approach could be applied to both the chlorination and ethoxylation steps. In the chlorination of 4-ethoxyaniline, factors such as the molar ratio of the chlorinating agent, temperature, and catalyst concentration could be varied to maximize the yield of the desired 2-chloro isomer while minimizing the formation of byproducts. Similarly, for the Williamson ether synthesis of 2-chloro-4-aminophenol, parameters like the choice of base, solvent, temperature, and the nature of the ethylating agent can be optimized to improve the yield and reduce reaction times.

Green Chemistry Principles in Benzenamine, 2-chloro-4-ethoxy- Synthesis

The adoption of green chemistry principles is increasingly important in the chemical industry to reduce environmental impact and enhance the sustainability of manufacturing processes. researchgate.net The synthesis of Benzenamine, 2-chloro-4-ethoxy- can be made greener by focusing on aspects such as the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.

Solvent-Free and Catalytic Synthetic Methods

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). jalsnet.com In the context of the synthesis of Benzenamine, 2-chloro-4-ethoxy-, several opportunities exist to implement this principle.

For the chlorination step, conducting the reaction in an aqueous medium, as can be done with N-chlorosuccinimide, is a significant improvement over traditional methods that use chlorinated solvents. isca.me An even greener alternative is the development of solvent-free chlorination methods. While not yet specifically reported for this compound, research into solvent-free reactions for aromatic compounds is an active area. science.gov

In the ethoxylation step, the Williamson ether synthesis traditionally uses polar aprotic solvents. Research into catalytic ether synthesis presents an opportunity to move towards greener alternatives. For example, the use of solid-supported catalysts can facilitate easier product separation and catalyst recycling, reducing the need for large volumes of solvent for extraction and purification. Barium oxide has been investigated as a catalyst for ethoxylation, potentially reducing the reliance on stoichiometric bases and the associated salt waste. google.com

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu A higher atom economy signifies a more sustainable process with less waste generation. The atom economy of a reaction can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 scranton.edu

Let's analyze the atom economy for the two primary synthetic pathways to Benzenamine, 2-chloro-4-ethoxy-.

Pathway 1: Chlorination of 4-ethoxyaniline

In this pathway, 4-ethoxyaniline is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).

C₈H₁₁NO + SO₂Cl₂ → C₈H₁₀ClNO + SO₂ + HCl

The atom economy for this reaction is calculated as follows:

Molecular Weight of C₈H₁₀ClNO = 171.62 g/mol

Molecular Weight of C₈H₁₁NO = 137.18 g/mol

Molecular Weight of SO₂Cl₂ = 134.97 g/mol

% Atom Economy = (171.62 / (137.18 + 134.97)) x 100 = 62.6%

Pathway 2: Ethoxylation of 2-chloro-4-aminophenol (Williamson Ether Synthesis)

Here, 2-chloro-4-aminophenol is reacted with an ethylating agent like ethyl bromide (C₂H₅Br) in the presence of a base such as sodium hydroxide (NaOH).

C₆H₆ClNO + C₂H₅Br + NaOH → C₈H₁₀ClNO + NaBr + H₂O

The atom economy for this reaction is:

Molecular Weight of C₈H₁₀ClNO = 171.62 g/mol

Molecular Weight of C₆H₆ClNO = 143.57 g/mol

Molecular Weight of C₂H₅Br = 108.97 g/mol

Molecular Weight of NaOH = 40.00 g/mol

% Atom Economy = (171.62 / (143.57 + 108.97 + 40.00)) x 100 = 58.6%

Table 2: Atom Economy of Synthetic Pathways

| Synthetic Pathway | Key Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

| 1 | Chlorination | 4-ethoxyaniline, Sulfuryl chloride | Benzenamine, 2-chloro-4-ethoxy- | Sulfur dioxide, Hydrogen chloride | 62.6% |

| 2 | Ethoxylation | 2-chloro-4-aminophenol, Ethyl bromide, Sodium hydroxide | Benzenamine, 2-chloro-4-ethoxy- | Sodium bromide, Water | 58.6% |

Novel Synthetic Routes and Methodological Advancements

The synthesis of polysubstituted anilines such as Benzenamine, 2-chloro-4-ethoxy-, requires strategic planning to ensure correct regiochemistry of the substituents on the benzene (B151609) ring. The activating, ortho-, para-directing nature of both the amino and ethoxy groups, combined with the deactivating, meta-directing nature of the chloro group (when considering the starting material from a different perspective), presents a significant challenge in direct synthesis. Consequently, multi-step synthetic pathways are generally employed, often involving the introduction of functional groups in a specific order or the use of precursor molecules where the desired substitution pattern is established before forming the final aniline (B41778). Methodological advancements focus on improving yields, reducing reaction times, employing safer reagents, and utilizing catalytic systems that offer high selectivity.

A prevalent and effective strategy involves the synthesis of a nitrobenzene (B124822) intermediate, which is subsequently reduced to the target aniline. This approach offers excellent control over the placement of the chloro and ethoxy groups relative to the eventual amino function.

Two-Step Synthesis via a Nitrobenzene Intermediate

This common pathway involves the initial synthesis of 2-chloro-1-ethoxy-4-nitrobenzene (B1602237), followed by the reduction of the nitro group.

Step 1: Etherification of 2-chloro-4-nitrophenol

The synthesis typically begins with 2-chloro-4-nitrophenol. The phenolic hydroxyl group is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile in a Williamson ether synthesis. An ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide, is used to introduce the ethoxy group. This reaction is efficient and establishes the core substitution pattern of the target molecule.

Table 1: Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene via Williamson Ether Synthesis

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-chloro-4-nitrophenol | 1. Sodium Hydroxide (NaOH)2. Diethyl Sulfate ((C₂H₅)₂SO₄) | Water/Ethanol | Reflux | High |

Note: The data in this table is representative of typical laboratory procedures for Williamson ether synthesis.

Step 2: Reduction of 2-chloro-1-ethoxy-4-nitrobenzene

The final step is the reduction of the nitro group of 2-chloro-1-ethoxy-4-nitrobenzene to an amine. This transformation is a cornerstone of aniline synthesis, and numerous methods, from classical procedures to modern catalytic systems, can be employed. The choice of reducing agent is critical to avoid affecting the chloro and ethoxy substituents.

Catalytic hydrogenation is a widely used, clean, and efficient method. The reaction involves hydrogen gas and a metal catalyst, typically palladium or platinum supported on carbon. Advancements in this area include the use of transfer hydrogenation, which utilizes a hydrogen donor molecule (e.g., formic acid, ammonium (B1175870) formate, or cyclohexene) in place of gaseous hydrogen, enhancing laboratory safety and convenience. A patent for a similar compound, 4-chloro-2,5-dimethoxyaniline, details a process of catalytic reduction of the corresponding nitrobenzene using hydrogen gas with a modified platinum-on-carbon catalyst at elevated temperature and pressure, achieving a near-quantitative yield of 99%. google.com

Table 2: Methodological Approaches for the Reduction of 2-chloro-1-ethoxy-4-nitrobenzene

| Method | Reagents & Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | Room Temperature, 1-4 atm H₂ | High yield, clean byproducts (H₂O). |

| Transfer Hydrogenation | Ammonium Formate (HCOONH₄), Pd/C | Methanol | Reflux | Avoids use of H₂ gas, milder conditions. |

Note: This table presents various established methods for nitro group reduction, applicable to the synthesis of the target compound.

Alternative Strategy: Acylation, Chlorination, and Hydrolysis

An alternative route begins with 4-ethoxyaniline. Direct chlorination of 4-ethoxyaniline is problematic as the powerful activating amino group can lead to multiple chlorination products and potential oxidation. To control the reaction, the amino group is first protected, typically as an acetanilide.

Protection: 4-ethoxyaniline is reacted with acetic anhydride (B1165640) to form 4-ethoxyacetanilide. This moderates the activating effect of the amino group and directs substitution to the ortho position.

Chlorination: The resulting 4-ethoxyacetanilide is then chlorinated. A variety of chlorinating agents can be used, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in a solvent like acetic acid. This step introduces the chlorine atom at the position ortho to the protected amino group.

Deprotection: The final step involves the hydrolysis of the acetamido group back to the primary amine, typically by heating with an aqueous acid (like HCl) or base (like NaOH), to yield the final product, Benzenamine, 2-chloro-4-ethoxy-. googleapis.comgoogle.com

Reaction Mechanisms and Chemical Transformations of Benzenamine, 2 Chloro 4 Ethoxy

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 2-chloro-4-ethoxyaniline toward substitution reactions is determined by the electronic effects of its substituents. Both the amino and ethoxy groups are strong activating groups, donating electron density to the ring through resonance. Conversely, the chloro group is a deactivating group due to its inductive electron withdrawal. latech.edulibretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. science.govmasterorganicchemistry.com The rate and position of this substitution are dictated by the existing substituents.

In 2-chloro-4-ethoxyaniline, the substituents have the following directing influence:

Amino group (-NH2 at C1) : Strongly activating, directs to positions 2 (blocked), 4 (blocked), and 6.

Chloro group (-Cl at C2) : Deactivating, directs to positions 3 and 5.

Ethoxy group (-OEt at C4) : Activating, directs to positions 3 and 5.

The powerful activating and directing effect of the amino group is dominant. latech.edu It strongly activates the positions ortho and para to it. Since the para position (C4) and one ortho position (C2) are already substituted, the primary site for electrophilic attack is the vacant ortho position, C6. The ethoxy and chloro groups direct to positions 3 and 5. Therefore, electrophilic substitution is expected to occur predominantly at positions 3, 5, and 6, with the most likely position being influenced by the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation : Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation : Introduction of an alkyl or acyl group, respectively. However, these reactions are often problematic with anilines as the amino group can react with the Lewis acid catalyst, deactivating the ring. msu.edu To circumvent this, the amino group is often first protected by acylation. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂ / FeBr₃ | Benzenamine, 5-bromo-2-chloro-4-ethoxy- |

| Nitration | HNO₃ / H₂SO₄ | Benzenamine, 2-chloro-4-ethoxy-5-nitro- |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-4-chloro-6-ethoxybenzenesulfonic acid |

Nucleophilic Aromatic Substitution Involving the Chloro Group

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. fiveable.melibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of Benzenamine, 2-chloro-4-ethoxy-, the aromatic ring is substituted with electron-donating groups (amino and ethoxy). These groups increase the electron density of the ring, which destabilizes the carbanionic intermediate required for the SNAr mechanism. libretexts.org Consequently, the chloro group in this compound is not readily displaced by nucleophiles under standard SNAr conditions, and the reaction is generally considered unfavorable.

Transformations of the Amino Group

The primary amino group is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation Reactions and Amide Derivatives

The amino group of 2-chloro-4-ethoxyaniline readily reacts with acylating agents, such as acid chlorides or anhydrides, to form stable amide derivatives. This reaction is often used to protect the amino group during other synthetic steps, as the resulting amide is less nucleophilic and less susceptible to oxidation. libretexts.org Various coupling reagents can be employed to facilitate amide bond formation between a carboxylic acid and the aniline (B41778). nih.govnih.govfishersci.co.uk

Table 2: Examples of Acylation Reactions

| Acylating Agent | Reagent Class | Product Name |

| Acetyl chloride | Acid Chloride | N-(2-chloro-4-ethoxyphenyl)acetamide |

| Acetic anhydride (B1165640) | Acid Anhydride | N-(2-chloro-4-ethoxyphenyl)acetamide |

| Benzoyl chloride | Acid Chloride | N-(2-chloro-4-ethoxyphenyl)benzamide |

| Carboxylic Acid + EDC/HOBt | Coupling Agents | Corresponding N-acyl derivative |

Diazotization and Subsequent Diazo Compound Chemistry

Primary aromatic amines react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form diazonium salts. This process is known as diazotization. The resulting 2-chloro-4-ethoxybenzenediazonium salt is a valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). byjus.com

The diazonium salt can undergo a wide range of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, allowing the introduction of various functional groups onto the aromatic ring in place of the original amino group. byjus.comnih.govwikipedia.org

Table 3: Transformations via Diazonium Salts

| Reaction Name | Reagents | Substituted Group | Product Name |

| Sandmeyer Reaction | CuCl / HCl | -Cl | 1,2-Dichloro-4-ethoxybenzene |

| Sandmeyer Reaction | CuBr / HBr | -Br | 1-Bromo-2-chloro-4-ethoxybenzene |

| Sandmeyer Reaction | CuCN / KCN | -CN | 2-Chloro-4-ethoxybenzonitrile |

| Schiemann Reaction | HBF₄, then heat | -F | 2-Chloro-1-ethoxy-4-fluorobenzene |

| Iodination | KI | -I | 2-Chloro-1-ethoxy-4-iodobenzene |

| Hydroxylation | H₂O, H⁺, heat | -OH | 2-Chloro-4-ethoxyphenol |

| Deamination | H₃PO₂ | -H | 1-Chloro-3-ethoxybenzene |

Reductive and Oxidative Transformations

Oxidative Transformations : The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation of substituted anilines with reagents like hydrogen peroxide can yield azoxybenzenes, while stronger conditions may produce nitro compounds. nih.govacs.orgmdpi.com The oxidation can be complex, and polymerization can be a significant side reaction, especially under electrochemical conditions. researchgate.net For instance, oxidation of anilines with hydrogen peroxide in the presence of specific catalysts can selectively form azoxyarenes or nitroarenes. mdpi.comresearchgate.net

Reductive Transformations : While the amino group itself is in a reduced state, it can undergo transformations like reductive alkylation. This reaction involves treating the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. organic-chemistry.org This process, also known as reductive amination, provides a route to N-alkylated derivatives. For example, reaction with an alcohol in the presence of an appropriate catalyst can also lead to N-alkylation. acs.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions Utilizing Benzenamine, 2-chloro-4-ethoxy-

Benzenamine, 2-chloro-4-ethoxy- is a valuable substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The molecule possesses two primary sites for such reactions: the aryl-chloride (C-Cl) bond and the amine (N-H) bonds. The chloro-substituent is a suitable leaving group for a variety of palladium-catalyzed reactions.

The general mechanism for many of these palladium-catalyzed couplings involves a catalytic cycle with three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-chloride bond, forming a palladium(II) complex. wikipedia.orglibretexts.org

Transmetalation : A ligand from an organometallic coupling partner is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination : The two coupled fragments are expelled from the palladium complex, forming the final product and regenerating the palladium(0) catalyst. wikipedia.orglibretexts.org

Several named reactions can be employed using Benzenamine, 2-chloro-4-ethoxy- as the aryl halide component.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron species (like a boronic acid) to form a C-C bond, typically yielding substituted biphenyls or styrenes. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgrug.nllibretexts.org This allows for the synthesis of more complex diarylamines or N-aryl alkylamines.

Sonogashira Coupling : This involves the coupling of the aryl chloride with a terminal alkyne to form a C-C bond, resulting in an alkynylated aniline derivative. This reaction typically uses both palladium and copper catalysts. nih.gov

Heck Coupling : In this reaction, the aryl chloride is coupled with an alkene to form a substituted alkene, creating a new C-C bond. nih.gov

The table below summarizes these potential transformations.

Table 2: Potential Transition Metal-Catalyzed Reactions of Benzenamine, 2-chloro-4-ethoxy-

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complex, Base | Aryl/Vinyl Boronic Acid | C-C | Substituted Biaryl Aniline |

| Buchwald-Hartwig Amination | Pd(0) complex, Base, Ligand | Primary/Secondary Amine | C-N | N-Aryl Aniline Derivative |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Base | Terminal Alkyne | C-C (sp²-sp) | Alkynyl Aniline |

Stereochemical Considerations in Reactions

Benzenamine, 2-chloro-4-ethoxy- is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereochemical considerations are not relevant to the starting material itself. However, stereochemistry can become a critical factor in the products formed from its reactions under specific circumstances.

Stereochemical outcomes are important when a reaction involving Benzenamine, 2-chloro-4-ethoxy- either introduces a new chiral center or involves a chiral reactant or catalyst.

Formation of a New Stereocenter : If a coupling reaction attaches a substituent that contains or creates a stereocenter, the product may exist as a mixture of stereoisomers (enantiomers or diastereomers). For instance, a Heck coupling with a prochiral alkene could potentially generate a new chiral center. In such cases, the use of chiral ligands on the metal catalyst can influence the reaction pathway to favor the formation of one stereoisomer over another, a process known as asymmetric catalysis.

Reaction with a Chiral Partner : If Benzenamine, 2-chloro-4-ethoxy- is coupled with a reaction partner that is already chiral, the resulting products will be diastereomers. These diastereomers may be formed in unequal amounts, depending on the steric and electronic interactions between the two chiral entities during the transition state of the reaction.

Stereospecific Reactions : Some coupling reactions can be stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For example, in Suzuki couplings involving vinyl halides and vinyl boronic acids, the configuration of the double bonds is typically retained in the final diene product. wikipedia.orgharvard.edu While the aromatic part of Benzenamine, 2-chloro-4-ethoxy- is not subject to this, if it were to react with a chiral vinyl boronic acid, the stereochemistry of that partner would be preserved.

It is also important to distinguish stereoselectivity from regioselectivity. The existing substituents on the benzene ring—the amino, chloro, and ethoxy groups—will direct the position of incoming groups in electrophilic aromatic substitution reactions, but this is an issue of regiochemistry rather than stereochemistry. chemistrysteps.com

Advanced Spectroscopic and Analytical Methodologies in Characterization

Structural Elucidation via High-Resolution Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy: In the proton NMR spectrum of Benzenamine, 2-chloro-4-ethoxy-, the aromatic protons are expected to appear as a set of coupled signals in the downfield region, typically between 6.5 and 7.5 ppm. The ethoxy group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), shifted downfield due to the adjacent oxygen atom. The amine (NH₂) protons will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. chemconnections.org The aromatic carbons will resonate in the range of 110-150 ppm, with the carbon atoms directly attached to the chlorine, nitrogen, and oxygen atoms showing distinct chemical shifts due to the electronegativity of these substituents. The ethoxy group carbons will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for Benzenamine, 2-chloro-4-ethoxy- (based on 4-chloro-2-methoxyaniline (B126167) data google.com)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.6 - 6.8 | - |

| -NH₂ | 3.8 (broad singlet) | - |

| -OCH₂CH₃ | 4.0 (quartet) | ~64 |

| -OCH₂CH₃ | 1.4 (triplet) | ~15 |

| Aromatic-C | - | 111 - 148 |

| C-Cl | - | ~123 |

| C-N | - | ~135 |

| C-O | - | ~148 |

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. triprinceton.org These two techniques are complementary, as some molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa. youtube.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of Benzenamine, 2-chloro-4-ethoxy- is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration will appear in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group will give rise to a strong absorption band around 1200-1250 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations of the benzene ring are often more intense. nih.gov The aromatic C-H and C=C stretching modes will be present, complementing the IR data. The C-Cl bond, being a non-polar but polarizable bond, is expected to show a distinct Raman signal. triprinceton.org

Expected Vibrational Frequencies for Benzenamine, 2-chloro-4-ethoxy-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic Ring | C-H Stretch | >3000 | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 |

| -O-C | C-O Stretch | 1200-1250 | Weak |

| -C-N | C-N Stretch | 1250-1350 | Moderate |

| -C-Cl | C-Cl Stretch | 600-800 | Strong |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. whitman.edu Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

The molecular ion peak (M⁺) in the mass spectrum of Benzenamine, 2-chloro-4-ethoxy- would correspond to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern provides valuable structural information. youtube.com Common fragmentation pathways for substituted anilines include the loss of small molecules or radicals. For Benzenamine, 2-chloro-4-ethoxy-, expected fragmentations could involve the loss of an ethyl radical from the ethoxy group, or the cleavage of the C-Cl bond. dtic.mil The mass spectrum of the related compound, 4-chloro-2-methoxyaniline, shows a prominent molecular ion and a significant M+2 peak, confirming the presence of chlorine. google.com

Predicted Key Fragments in the Mass Spectrum of Benzenamine, 2-chloro-4-ethoxy-

| m/z Value | Proposed Fragment | Origin |

| 171/173 | [C₈H₁₀ClNO]⁺ | Molecular Ion (M⁺/M⁺+2) |

| 142/144 | [C₆H₅ClNO]⁺ | Loss of -CH₂CH₃ |

| 127 | [C₆H₅O]⁺ | Loss of -Cl and -NH₂CH₂CH₃ |

| 108 | [C₆H₆NO]⁺ | Loss of -Cl and -CH₃ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a crystal structure for Benzenamine, 2-chloro-4-ethoxy- is not publicly available, studies on similar substituted anilines and related aromatic compounds can offer insights into its likely solid-state conformation. researchgate.netiucr.org It is expected that the benzene ring is planar, with the substituents lying in or close to the plane of the ring. The ethoxy group may exhibit some conformational flexibility. Intermolecular hydrogen bonding involving the amine group is a likely feature in the crystal packing.

Chromatographic Separation and Purity Assessment Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. d-nb.infonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like Benzenamine, 2-chloro-4-ethoxy-. nih.gov The compound would be separated from any impurities on a GC column based on its boiling point and polarity. The mass spectrometer then provides a mass spectrum of the eluting compound, confirming its identity and allowing for quantification. Derivatization may sometimes be employed to enhance volatility or improve chromatographic behavior. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique applicable to a wide range of compounds, including those that are not suitable for GC analysis. nih.gov For Benzenamine, 2-chloro-4-ethoxy-, a reversed-phase LC method would likely be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The mass spectrometer serves as a highly sensitive and selective detector. LC-MS is particularly useful for analyzing complex mixtures and for trace-level analysis in various matrices. tandfonline.comresearchgate.net

Theoretical and Computational Chemistry Investigations of Benzenamine, 2 Chloro 4 Ethoxy

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons within Benzenamine, 2-chloro-4-ethoxy-, providing a basis for understanding its chemical behavior. Key aspects of its electronic structure that can be analyzed include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.nettandfonline.com

DFT studies on similar substituted anilines have been used to calculate various quantum chemical descriptors that quantify reactivity. researchgate.nettandfonline.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. researchgate.net For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. acs.org In the case of Benzenamine, 2-chloro-4-ethoxy-, the electron-donating amino (-NH2) and ethoxy (-OC2H5) groups, along with the electron-withdrawing chloro (-Cl) group, create a distinct electronic environment on the benzene (B151609) ring that governs its reactivity in various chemical transformations. gavinpublishers.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of Benzenamine, 2-chloro-4-ethoxy- are critical to its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. This can be achieved through systematic or stochastic searches of the potential energy surface using computational methods. For molecules with flexible groups like the ethoxy and amino groups, multiple low-energy conformations may exist, and understanding their populations is important.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule that quantify its chemical characteristics. unlp.edu.ar These descriptors, often calculated using DFT, can be used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models. unlp.edu.arimist.ma These models establish a mathematical relationship between the descriptors and an observed activity or reactivity.

For a series of related compounds, including substituted anilines, QSAR/QSRR models can predict properties like toxicity or reaction rates. imist.maacs.org Descriptors such as HOMO and LUMO energies, dipole moment, and various topological and charge-based parameters are commonly employed. unlp.edu.armdpi.com By developing such models, it is possible to predict the reactivity of Benzenamine, 2-chloro-4-ethoxy- in various reactions without the need for extensive experimental work.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the potential energy surface of a reaction involving Benzenamine, 2-chloro-4-ethoxy-, researchers can identify the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima.

For example, in reactions such as electrophilic aromatic substitution, the regioselectivity (i.e., the position on the benzene ring where the reaction occurs) can be predicted by comparing the activation energies of the different possible pathways. gavinpublishers.comgavinpublishers.com The calculated energies of the transition states and intermediates provide valuable information about the reaction kinetics and thermodynamics. Studies on related aniline (B41778) derivatives have shown how substituents influence the reaction barriers and product distributions. rsc.org

Spectroscopic Property Simulations and Validation Studies

Computational methods can predict various spectroscopic properties of Benzenamine, 2-chloro-4-ethoxy-, which can then be compared with experimental data for validation of the computational model. For instance, infrared (IR) and Raman vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. bohrium.com These calculated frequencies, after appropriate scaling, can aid in the assignment of experimental vibrational spectra.

Similarly, electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals. acs.orgbohrium.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing a powerful tool for structure elucidation when combined with experimental NMR data. nih.gov The agreement between simulated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. acs.org

Applications of Benzenamine, 2 Chloro 4 Ethoxy in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Chemical Syntheses

Benzenamine, 2-chloro-4-ethoxy- is a crucial intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other specialty chemicals. nordmann.globallookchem.com Its utility stems from the differential reactivity of its functional groups, which allows for sequential and regioselective modifications. The amine group can be readily diazotized or acylated, while the aromatic ring is susceptible to further electrophilic substitution, guided by the existing substituents.

One notable application is in the preparation of enaminones, which are versatile synthetic intermediates for a wide range of therapeutic agents. nih.gov For instance, 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid, a derivative of the title compound, can be converted to its corresponding benzoyl chloride. nih.gov This acid chloride then reacts with other organic synthons to produce complex benzoyl amides, demonstrating the role of the benzenamine derivative as a foundational scaffold. nih.gov

The strategic placement of the chloro and ethoxy groups also influences the electronic and steric properties of the molecule, which can be leveraged to direct the course of a reaction and achieve desired stereochemical outcomes in the synthesis of intricate target molecules. The presence of these groups can be critical in the formation of active pharmaceutical ingredients (APIs). nordmann.global

Precursor for Diverse Heterocyclic Scaffolds

The structure of Benzenamine, 2-chloro-4-ethoxy- makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the ability to efficiently construct these rings is of paramount importance.

The amine functionality of 2-chloro-4-ethoxyaniline allows it to participate in various cyclization reactions. For example, it can be used in the synthesis of quinoline (B57606) derivatives. bendola.comsemanticscholar.org The condensation of anilines with carbonyl compounds, followed by an intramolecular cyclization, is a classic method for quinoline synthesis, and 2-chloro-4-ethoxyaniline provides a substituted backbone for creating tailored quinoline structures. These reactions can be catalyzed by various agents, including silver nitrate (B79036) or silver trifluoroacetate, to control regioselectivity. elaba.lt

Furthermore, this aniline (B41778) derivative can be employed in the construction of other heterocyclic systems. For example, it can react with β-dicarbonyl compounds or their equivalents to form substituted benzodiazepines or other related fused ring systems. The presence of the chloro and ethoxy groups on the resulting heterocyclic scaffold can fine-tune the biological activity or material properties of the final product. Bis-halogenated heterocycles derived from such precursors are valuable for the selective synthesis of functionalized pharmaceutical molecules. enamine.net

Building Block in the Synthesis of Functional Organic Materials and Polymers

Benzenamine, 2-chloro-4-ethoxy- serves as a monomer or a precursor to monomers for the synthesis of functional organic materials and polymers. The field of conducting polymers, for instance, has seen significant interest in polyaniline (PANI) and its derivatives due to their unique electronic properties and environmental stability. rsc.orgijcmas.com

The polymerization of aniline derivatives, including those with chloro and ethoxy substituents, can be achieved through chemical or electrochemical oxidative methods. rsc.org The presence of the 2-chloro and 4-ethoxy groups on the aniline ring significantly influences the properties of the resulting polymer. These substituents can affect the polymer's solubility, conductivity, and thermal stability due to their electronic and steric effects. rsc.orgresearchgate.net For example, halogen derivatives of polyaniline have shown increased solubility in highly polar solvents. rsc.org The conductivity of substituted polyanilines is influenced by electronic effects, steric factors, and the nature of the dopant anion. researchgate.net

The ability to tailor the properties of polyaniline by incorporating substituted anilines like Benzenamine, 2-chloro-4-ethoxy- opens up possibilities for their application in various technologies, including:

Antistatic coatings ijcmas.com

Corrosion protection piscience.org

Sensors ijcmas.com

Rechargeable batteries ijcmas.com

Electromagnetic interference shielding ijcmas.com

The synthesis of these functional polymers often involves the oxidative polymerization of the aniline monomer using oxidizing agents like ammonium (B1175870) persulfate in an acidic medium. rsc.orgmetu.edu.tr

Utility in Ligand Synthesis for Organometallic Catalysis

The amine group of Benzenamine, 2-chloro-4-ethoxy- is a convenient handle for the synthesis of ligands for organometallic catalysis. caltech.edu Ligands play a crucial role in determining the activity, selectivity, and stability of a metal catalyst.

A common strategy is the synthesis of Schiff base ligands, which are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.netekb.eg Benzenamine, 2-chloro-4-ethoxy- can be reacted with various aldehydes to produce a range of Schiff base ligands with different steric and electronic properties. These ligands can then coordinate with various transition metals, such as copper, nickel, cobalt, and zinc, to form metal complexes. scirp.orgsemanticscholar.org

These organometallic complexes have shown utility in various catalytic applications. The specific substituents on the aniline-derived part of the ligand can influence the catalytic performance. For example, the chloro and ethoxy groups can modulate the electron density at the metal center, thereby affecting its reactivity. The design of the ligand scaffold is critical for catalyst performance. caltech.edu Research has shown that Schiff base complexes can exhibit catalytic activity in a variety of organic transformations. ekb.eg

| Ligand Type | Preparation Method | Potential Catalytic Metals |

| Schiff Base | Condensation with aldehydes/ketones researchgate.netekb.eg | Cu, Ni, Co, Zn, Pd bendola.comscirp.orgsemanticscholar.org |

| Phosphoramidate | Condensation with dichlorophosphates nih.gov | Pd nih.gov |

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. Benzenamine, 2-chloro-4-ethoxy- is a suitable amine component for various MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. researchgate.netnih.gov The use of Benzenamine, 2-chloro-4-ethoxy- as the amine component introduces its substituted phenyl ring into the final product, providing a point of diversity and a handle for further synthetic modifications. The Ugi reaction is known for its broad substrate scope and mild reaction conditions. researchgate.netacademie-sciences.fr

Similarly, this aniline derivative can participate in other MCRs, such as the Groebke–Blackburn–Bienaymé reaction, which is a three-component reaction of an aldehyde, an isocyanide, and a 2-aminoazine to produce imidazo-fused heterocycles. beilstein-journals.org The incorporation of the 2-chloro-4-ethoxyphenyl moiety can be strategic for developing libraries of compounds with potential biological activity. The products of these MCRs often serve as scaffolds for the synthesis of more complex, drug-like molecules. researchgate.net

| Multicomponent Reaction | Key Reactants | Product Type |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide researchgate.netnih.gov | α-Acylamino Amide nih.gov |

| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide, 2-Aminoazine beilstein-journals.org | Imidazo-fused Heterocycle beilstein-journals.org |

Derivatization Strategies and Structure Property Relationship Studies Non Clinical Focus

Systematic Derivatization of Benzenamine, 2-chloro-4-ethoxy-

Systematic derivatization of Benzenamine, 2-chloro-4-ethoxy- involves targeted chemical modifications at its reactive sites: the amino group, the aromatic ring, and the ethoxy moiety. These reactions are fundamental in generating libraries of related compounds for structure-property relationship studies.

Reactions at the Amino Group: The primary amine is a key handle for derivatization. It readily undergoes acylation, for instance, to form acetamides. smolecule.com It can also react with aldehydes and ketones to form Schiff bases, which are versatile intermediates themselves. nih.govnih.gov

Substitution on the Aromatic Ring: The existing substituents direct further electrophilic aromatic substitution. For example, nitration can introduce a nitro group onto the ring, leading to precursors like 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide. smolecule.com

Nucleophilic Aromatic Substitution (SNAr): The entire aniline (B41778) molecule can act as a nucleophile, attacking electron-deficient aromatic systems. A significant application is the amination of heterocyclic compounds, such as reacting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form N-aryl derivatives. ntnu.nonih.govnih.gov This reaction is pivotal in building more complex molecular architectures.

Modification of the Ethoxy Group: The ether linkage can be a site for more complex syntheses. For example, derivatives like 3-Chloro-4-(2-(2-nitro-1H-imidazol-1-yl)ethoxy)aniline are synthesized, indicating that the ethoxy side chain can be constructed or modified to introduce specific functionalities. nih.gov

| Reaction Type | Reactive Site | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| N-Acylation | Amino Group | Acetic Anhydride (B1165640) | Amide | smolecule.com |

| Schiff Base Formation | Amino Group | Benzaldehyde | Imine (Schiff Base) | nih.govnih.gov |

| Nitration | Aromatic Ring | Nitric Acid/Sulfuric Acid | Nitroaromatic | smolecule.com |

| Nucleophilic Aromatic Substitution | Amino Group (as nucleophile) | 4-Chloropyrrolopyrimidine | N-Aryl Heterocycle | ntnu.nonih.gov |

Investigation of Substituent Effects on Chemical Reactivity and Molecular Properties

The chemical reactivity of aniline derivatives is profoundly influenced by the electronic and steric nature of their substituents. The inherent properties of Benzenamine, 2-chloro-4-ethoxy-—a moderately activated nucleophile with steric hindrance at the ortho position—make it an interesting subject for these studies.

Research on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a library of 20 different aniline derivatives provides significant insight. nih.govacs.org The studies found that both the electronic properties (pKa) and steric bulk of the aniline substituents are critical for reaction success. ntnu.nonih.gov

Electronic Effects: Anilines with weakly deactivating groups (like halogens) and activating groups (like ethers) generally perform well. ntnu.no There is a workable pKa range for the aniline nucleophile; highly deactivated anilines (pKa below 1) with ortho-substituents are generally unsuitable for this transformation. nih.govacs.org

Theoretical studies using Density Functional Theory (DFT) on the reaction of various substituted anilines with CO2 and ethylene (B1197577) oxide have further quantified these effects. rsc.org The research established a direct anti-correlation between the calculated activation energy barriers for the reaction and the experimentally observed product yields, confirming that substituents that lower the energy barrier lead to higher yields. rsc.org

| Aniline Substituent Type | Observed Effect on Reactivity (SNAr) | Governing Factor | Reference |

|---|---|---|---|

| Meta/Para-substituted (Activating/Weakly Deactivating) | Good to Excellent Reactivity | Favorable Electronics (pKa 1.0-5.3) | nih.gov |

| Ortho-substituted (e.g., -OH, -I) | Reduced Reactivity | Steric Hindrance | nih.gov |

| Strongly Deactivating (e.g., -NO2) | Poor Reactivity | Unfavorable Electronics (Low pKa) | acs.org |

| N-Alkylated (e.g., 4-Fluoro-N-methylaniline) | Slower than parent aniline | Increased Steric Bulk | nih.gov |

Design and Synthesis of Analogues for Mechanistic Probes in Chemical Research

Analogues of Benzenamine, 2-chloro-4-ethoxy- are designed and synthesized not for a final application, but as tools to probe and understand chemical or analytical processes.

A prominent example is the development of aniline-based derivatization reagents for the sensitive detection of aldehydes and other carbonyl compounds by mass spectrometry. nih.govacs.org Reagents such as 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) are designed with two key features: an aniline moiety that selectively reacts with aldehydes to form a stable bond, and a permanently charged quaternary ammonium (B1175870) group that ensures strong ionization and sensitive detection. acs.org This design transforms otherwise difficult-to-detect analytes into easily quantifiable ones.

In the field of structure-activity relationship (SAR) studies, analogues are created through systematic modification to map the importance of each part of a molecule. nih.gov For instance, in developing bis-aryl sulfonamides, researchers synthesized a library of analogues by varying the aniline component. nih.gov By removing or migrating substituents, or replacing one halogen with another (e.g., chloro with bromo), they could determine that the specific positioning of functional groups was critical for the molecule's activity. nih.gov Such studies use synthetic analogues as probes to understand molecular interactions at a fundamental level.

Exploration of Substituent Influence on Electronic and Steric Profiles

The electronic and steric profiles of an aromatic compound are determined by its substituents, which in turn dictate its reactivity and physical properties.

Steric Profile: The chloro group at the ortho position to the amine creates significant steric bulk. This hindrance can impede the approach of reactants to the nitrogen atom, as demonstrated by the slower reaction rates of ortho-substituted anilines in SNAr reactions. ntnu.nonih.gov Studies on functionalized polyanilines have shown that steric effects from bulky groups can sometimes dominate over electronic effects, for instance by disrupting the planarity of the polymer and thereby reducing electronic conjugation and conductivity. rsc.orgresearchgate.net

| Substituent on Aniline Ring | Electronic Effect | Steric Effect | Reference |

|---|---|---|---|

| -H (Aniline) | Neutral Reference | Low | rsc.org |

| -OCH2CH3 (para) | Strongly Activating (+R > -I) | Low (at para) | rsc.org |

| -Cl (ortho) | Deactivating (-I > +R) | High (at ortho) | nih.gov |

| -NO2 (para) | Strongly Deactivating (-R, -I) | Low (at para) | acs.org |

| -CH3 (para) | Activating (+I, Hyperconjugation) | Low (at para) | rsc.org |

Catalytic Roles and Applications of Benzenamine, 2 Chloro 4 Ethoxy in Chemical Transformations

Utilization as a Catalyst or Co-catalyst in Organic Reactions

No information is available regarding the use of Benzenamine, 2-chloro-4-ethoxy- as a catalyst or co-catalyst in organic reactions.

Ligand Design and Synthesis Incorporating the Benzenamine, 2-chloro-4-ethoxy- Moiety

There are no published studies on the design and synthesis of ligands that specifically incorporate the Benzenamine, 2-chloro-4-ethoxy- moiety for catalytic purposes.

Mechanistic Studies of Catalytic Cycles Involving Derivatives

No mechanistic studies of catalytic cycles involving derivatives of Benzenamine, 2-chloro-4-ethoxy- have been found in the scientific literature.

Enantioselective Catalysis with Chiral Analogues

There is no available research on enantioselective catalysis employing chiral analogues of Benzenamine, 2-chloro-4-ethoxy-.

Future Research Directions and Emerging Areas for Benzenamine, 2 Chloro 4 Ethoxy

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is undergoing a significant shift towards continuous manufacturing, driven by the advantages of flow chemistry, such as enhanced safety, better process control, and scalability. The integration of the synthesis of Benzenamine, 2-chloro-4-ethoxy- and its derivatives into flow chemistry and automated synthesis platforms represents a pivotal area for future research.

Flow chemistry offers the potential for the rapid optimization of reaction conditions, including temperature, pressure, and reagent stoichiometry, leading to higher yields and purity. For instance, the synthesis of various aniline (B41778) derivatives has been successfully demonstrated in continuous flow systems, often coupled with in-line purification and analysis. nih.govrsc.org Future research could focus on developing a robust and efficient continuous process for the production of Benzenamine, 2-chloro-4-ethoxy- , potentially starting from readily available precursors. This would not only streamline its production but also facilitate the automated synthesis of a library of its derivatives for high-throughput screening in drug discovery and materials science. sciforum.net

Table 1: Comparison of Batch vs. Flow Synthesis for Substituted Anilines

| Feature | Batch Synthesis | Flow Synthesis |

| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, inherently safer. |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward, by running the system for longer durations. |

| Process Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Reproducibility | Can be variable between batches. | High, leading to consistent product quality. |

Exploration of Photocatalytic and Electrocatalytic Applications

The fields of photocatalysis and electrocatalysis are offering green and sustainable alternatives to traditional chemical transformations. These technologies utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions.

Photocatalysis: The application of photocatalysis to the synthesis and functionalization of aniline derivatives is a burgeoning research area. nih.gov For Benzenamine, 2-chloro-4-ethoxy- , future research could explore its use in photocatalytic reactions, both as a substrate and a potential photocatalyst itself after appropriate modification. For example, visible-light-induced C-H functionalization of anilines has been achieved, opening possibilities for the selective modification of the benzene (B151609) ring of Benzenamine, 2-chloro-4-ethoxy- to create novel structures. nih.gov Furthermore, the photocatalytic degradation of chlorinated anilines is an important area of environmental research, and understanding the photocatalytic behavior of this compound could lead to the development of advanced oxidation processes for water treatment. researchgate.netmdpi.com

Electrocatalysis: Electrocatalytic methods are gaining traction for the synthesis of anilines from nitroarenes, offering a highly selective and sustainable route that avoids the use of harsh reducing agents. acs.orgresearchgate.netnih.gov Research into the electrocatalytic reduction of a suitable nitro-precursor to Benzenamine, 2-chloro-4-ethoxy- could provide a greener and more efficient synthetic pathway. Moreover, the electrochemical oxidation of aniline and its derivatives is a key process in the production of conducting polymers and has been studied for environmental remediation purposes. qu.edu.qaiaea.org Investigating the electrochemical behavior of Benzenamine, 2-chloro-4-ethoxy- could unveil its potential in electrosynthesis and as a monomer for novel polymeric materials.

Advancement of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on Benzenamine, 2-chloro-4-ethoxy- will undoubtedly focus on developing more sustainable and environmentally benign synthesis methods.

This includes the use of greener solvents, catalysts, and reagents. For example, recent studies have demonstrated the synthesis of substituted anilines using eco-friendly methods such as reactions in aqueous media or using solid-supported catalysts that can be easily recovered and reused. vixra.orgacs.org The development of a catalytic, solvent-free, or water-based synthesis for Benzenamine, 2-chloro-4-ethoxy- would be a significant advancement. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net Furthermore, exploring enzymatic or chemoenzymatic routes, which offer high selectivity under mild conditions, could provide a highly sustainable manufacturing process. acs.org

Table 2: Green Chemistry Metrics for Aniline Synthesis

| Green Chemistry Principle | Application in Aniline Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Interdisciplinary Research with Material Science and Chemical Engineering

The unique combination of a chloro, an ethoxy, and an amino group on a benzene ring makes Benzenamine, 2-chloro-4-ethoxy- a promising candidate for interdisciplinary research, particularly in material science and chemical engineering.

Material Science: Aniline and its derivatives are well-known precursors to conducting polymers, such as polyaniline. acs.orgworldscientific.commetu.edu.tr The substituents on the aniline ring can significantly influence the properties of the resulting polymer, such as its conductivity, solubility, and processability. Future research could investigate the polymerization of Benzenamine, 2-chloro-4-ethoxy- to create novel polymers with tailored electronic and optical properties. researchgate.net These materials could find applications in sensors, electronic devices, and corrosion protection coatings. The presence of the ethoxy group may enhance solubility, while the chloro group could influence the polymer's electronic characteristics. lookchem.com

Chemical Engineering: From a chemical engineering perspective, the optimization of the production process for Benzenamine, 2-chloro-4-ethoxy- is a key research area. This includes reactor design, process intensification, and the development of efficient separation and purification techniques. researchgate.netbcrec.id Modeling and simulation of the reaction kinetics and transport phenomena can aid in the design of more efficient and cost-effective production plants. The development of integrated processes, combining synthesis with downstream processing in a continuous manner, aligns with the principles of modern chemical engineering.

Discovery of Novel Reactivity Patterns and Transformations

While Benzenamine, 2-chloro-4-ethoxy- is currently used as a building block, a deeper understanding of its reactivity could unlock novel chemical transformations and lead to the synthesis of previously inaccessible molecules.

Future research should aim to explore the reactivity of the different functional groups present in the molecule. For instance, the amino group can be a site for various C-N bond-forming reactions, while the chloro and ethoxy groups can influence the regioselectivity of electrophilic aromatic substitution reactions. beilstein-journals.org Investigating its participation in multicomponent reactions could lead to the efficient one-pot synthesis of complex heterocyclic structures. researchgate.net Furthermore, exploring its behavior under non-conventional reaction conditions, such as microwave irradiation or mechanochemistry, could reveal new reactivity patterns and provide access to unique chemical space. beilstein-journals.orgnih.gov

Q & A

What spectroscopic methods are recommended for characterizing 2-chloro-4-ethoxybenzenamine, and how should data interpretation be approached?

Basic Question

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine N–H stretch at ~3400 cm⁻¹, C–O–C stretch of ethoxy at ~1250 cm⁻¹). Compare with NIST Standard Reference Data for analogous compounds (e.g., 4-methoxy derivatives) to assign substituent-specific absorptions .

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of ethoxy or chlorine groups). Cross-reference with databases like NIST Chemistry WebBook .

How can X-ray crystallography using SHELX software aid in resolving structural ambiguities for derivatives of 2-chloro-4-ethoxybenzenamine?

Advanced Question

Methodological Answer:

- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods or Patterson maps. For twinned crystals, apply twin-law refinement in SHELXL .

- Refinement : Optimize parameters (e.g., anisotropic displacement, hydrogen bonding) in SHELXL. Validate using R-factors and residual electron density maps.

- Case Study : For derivatives with disordered ethoxy groups, apply PART instructions to model partial occupancy .

- Data Contradictions : Compare experimental bond lengths/angles with computational (DFT) results. Discrepancies >0.05 Å may indicate crystal packing effects .

What strategies mitigate discrepancies between experimental and theoretical spectral data for 2-chloro-4-ethoxybenzenamine?

Advanced Question

Methodological Answer:

- Experimental Validation :

- Computational Adjustments :

- Database Cross-Check : Verify against NIST data for 4-substituted benzenamines (e.g., 4-methoxy-2-methylbenzenamine) .

What safety protocols are critical when handling 2-chloro-4-ethoxybenzenamine in laboratory settings?

Basic Question

Methodological Answer:

- Regulatory Compliance : Follow EPA and DOT guidelines for aromatic amines (e.g., EHW classification for chlorinated derivatives) .

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Avoid skin contact due to potential toxicity .

- Waste Disposal : Neutralize amine residues with dilute HCl before disposal. Document procedures per CERCLA regulations .

How can reaction mechanisms involving 2-chloro-4-ethoxybenzenamine be elucidated using kinetic studies?

Advanced Question

Methodological Answer:

- Substitution Reactions : Monitor Cl⁻ displacement (e.g., SNAr with NaOH) via conductivity or ion chromatography. Plot rate vs. nucleophile concentration to determine order .

- Isotopic Labeling : Use ¹⁵N-labeled amine to track intermediates in coupling reactions (e.g., Buchwald-Hartwig). Analyze by LC-MS .

- Contradiction Analysis : If observed rates conflict with DFT-predicted activation energies, re-examine solvent effects (e.g., polarity, hydrogen bonding) .

What are the challenges in synthesizing 2-chloro-4-ethoxybenzenamine, and how can yields be optimized?

Basic Question

Methodological Answer:

- Route Selection :

- Yield Optimization :

- Purify via column chromatography (silica gel, eluent: 3:1 hexane/acetone).

- Avoid over-chlorination by controlling reaction time (<2 hrs at 0°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.